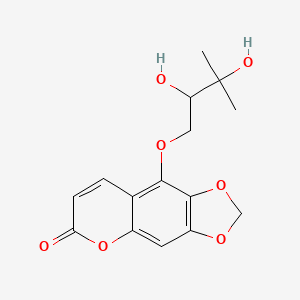
Sabandinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one is a polycyclic aromatic compound containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is found in various species of the Pterocaulon genus, including Pterocaulon polystachyum, Pterocaulon redolens, and Pterocaulon virgatum .
Chemical Reactions Analysis
9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory activities. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one exerts its effects involves interactions with various molecular targets and pathways. These interactions can lead to the modulation of cellular processes, such as the inhibition of oxidative stress and inflammation. The specific molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one include other polycyclic aromatic compounds containing a 1-benzopyran moiety. These compounds share structural similarities but may differ in their reactivity and biological activities. The uniqueness of 9-(2,3-dihydroxy-3-methyl-butoxy)-[1,3]dioxolo[4,5-g]chromen-6-one lies in its specific substitution pattern and the presence of the dioxolo ring, which can influence its chemical and biological properties .
Properties
CAS No. |
52146-70-0 |
|---|---|
Molecular Formula |
C15H16O7 |
Molecular Weight |
308.28 g/mol |
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C15H16O7/c1-15(2,18)11(16)6-19-13-8-3-4-12(17)22-9(8)5-10-14(13)21-7-20-10/h3-5,11,16,18H,6-7H2,1-2H3 |
InChI Key |
RDPGEFVUMRTSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1OCO3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















